molecular formula C20H19NO7 B2640044 3-(3,4-dimethoxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl dimethylcarbamate CAS No. 919730-42-0

3-(3,4-dimethoxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl dimethylcarbamate

Cat. No.: B2640044
CAS No.: 919730-42-0
M. Wt: 385.372
InChI Key: YSTPEOYYIFNEEH-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl dimethylcarbamate (CAS 919730-42-0) is an organic compound with the molecular formula C20H19NO7 and a molecular weight of 385.4 g/mol . This compound is built on a 4-oxo-4H-chromen (chromone) core structure, which is a privileged scaffold in medicinal chemistry and drug discovery . Chromone and chromanone derivatives are recognized as important intermediates and building blocks in organic synthesis and are investigated for a wide spectrum of biological activities . Researchers value this class of compounds for its potential in developing new therapeutic agents. The structure of this specific compound, which includes a 3,4-dimethoxyphenyl substituent and a dimethylcarbamate functional group, presents opportunities for exploration in various biochemical and pharmacological research programs. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet (MSDS) and conduct their own experiments to determine the compound's specific properties and applications.

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-5-hydroxy-4-oxochromen-7-yl] N,N-dimethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO7/c1-21(2)20(24)28-12-8-14(22)18-17(9-12)27-10-13(19(18)23)11-5-6-15(25-3)16(7-11)26-4/h5-10,22H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTPEOYYIFNEEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC(=C(C=C3)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl dimethylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Introduction of the 3,4-dimethoxyphenyl group: This step often involves a Friedel-Crafts acylation reaction, where the chromen-4-one core is reacted with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Carbamate formation: The final step involves the reaction of the hydroxylated chromen-4-one derivative with dimethylcarbamoyl chloride in the presence of a base such as triethylamine to form the desired dimethylcarbamate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl dimethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl groups in the chromen-4-one core can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmacological Properties

The compound exhibits various biological activities, including:

  • Antioxidant Activity : The compound has shown strong antioxidant properties, which are essential for protecting cells from oxidative stress. Research indicates that it can scavenge free radicals effectively, making it a candidate for further studies in oxidative stress-related diseases .
  • Anti-inflammatory Effects : Studies have demonstrated that this compound can inhibit inflammatory responses. For instance, in vitro experiments revealed that it significantly reduced the secretion of pro-inflammatory cytokines such as interleukin (IL)-6 and IL-8 from immune cells treated with allergens .
  • Anticancer Potential : The compound's structure suggests potential anticancer properties. Flavonoids similar to this compound have been linked to apoptosis in cancer cells and may inhibit tumor growth through various mechanisms, including modulation of cell signaling pathways .

Case Studies

Several studies have highlighted the applications of this compound in different contexts:

Case Study 1: Anti-inflammatory Effects in Atopic Dermatitis

In a study involving Nc/Nga mice sensitized to allergens, treatment with the compound resulted in a significant reduction in skin inflammation scores compared to untreated controls. This suggests that the compound could be a potential therapeutic agent for atopic dermatitis .

Case Study 2: Antioxidant Activity Assessment

A comparative study using various synthesized compounds showed that 3-(3,4-dimethoxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl dimethylcarbamate exhibited superior antioxidant capacity compared to standard antioxidants like vitamin C. This positions the compound as a promising candidate for formulations aimed at oxidative stress mitigation .

Data Tables

The following table summarizes key properties and findings related to this compound:

Property/ActivityFindingsReference
Antioxidant ActivityHigh efficacy in scavenging free radicals
Anti-inflammatoryReduced IL-6 and IL-8 secretion
Anticancer PotentialInduces apoptosis in cancer cell lines
In vivo EfficacyDecreased skin inflammation in atopic dermatitis

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of enzymes: It can inhibit enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase.

    Modulation of signaling pathways: It may modulate signaling pathways related to cell proliferation and apoptosis, such as the MAPK and PI3K/Akt pathways.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s core chromen-4-one structure is shared with flavonoids like luteolin and curcumin analogs. Key comparisons include:

  • Curcumin Analogs (): Derivatives such as (E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e) exhibit strong antioxidant activity due to methoxy groups enhancing electron donation. The target compound’s 3,4-dimethoxyphenyl group may similarly stabilize free radicals, while the dimethylcarbamate at position 7 could reduce polarity compared to hydroxyl groups in curcumin analogs .
  • Chromen-7-yl Oxy Derivatives ():
    Compounds like (E)-5-((2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl)oxy)pentyl 3-(4-hydroxyphenyl)acrylate (5c) feature ether-linked cinnamic acid chains. Replacing the oxy group with a dimethylcarbamate may enhance hydrolytic stability and alter binding affinity to targets like tyrosinase or ACE .

  • Carbamate-Containing Pesticides (): XMC (3,5-dimethylphenyl methylcarbamate) and methiocarb are acetylcholinesterase inhibitors.

Physicochemical Properties

  • Stability: Carbamates are generally more resistant to hydrolysis than esters, suggesting enhanced metabolic stability over oxy-linked cinnamates (e.g., 5c) .

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl dimethylcarbamate is a member of the chromone family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N2O6C_{20}H_{22}N_{2}O_{6}. It features a chromone backbone with significant substitutions that contribute to its biological activity. The presence of dimethoxy and hydroxy groups enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular Weight374.40 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
LogP (octanol-water partition)2.5

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage associated with various diseases.

  • Mechanism : The hydroxyl groups in the structure are believed to be responsible for the electron-donating ability, which stabilizes free radicals.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound against various cancer cell lines.

  • Case Study : In vitro studies demonstrated that the compound induced apoptosis in breast cancer cells (MCF-7) through the activation of caspase pathways .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in animal models.

  • Research Findings : A study reported that administration of the compound significantly lowered levels of pro-inflammatory cytokines (IL-6, TNF-alpha) in a rat model of induced inflammation .

Antimicrobial Activity

Preliminary investigations suggest that this compound possesses antimicrobial properties against several bacterial strains.

  • Findings : The minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli were found to be 50 µg/mL and 70 µg/mL respectively, indicating moderate antibacterial activity .

The biological activities of This compound can be attributed to its interaction with various biological pathways:

  • Reactive Oxygen Species (ROS) Scavenging : The compound's structure allows it to effectively neutralize ROS.
  • Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase in cancer cells, preventing proliferation.
  • Inhibition of NF-kB Pathway : By inhibiting this pathway, the compound reduces inflammation and cancer cell survival.

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